1-(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

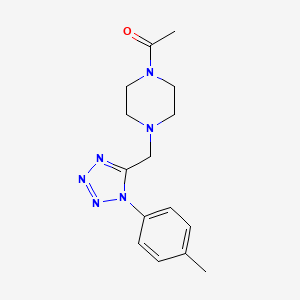

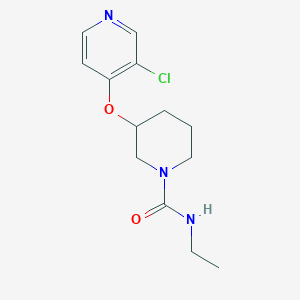

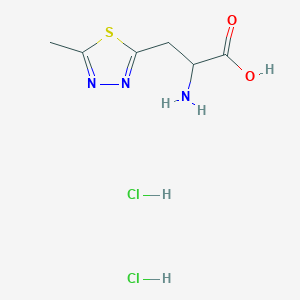

The compound "1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a derivative of piperazine featuring a tetrazole ring and a ketone functional group. Piperazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The tetrazole moiety is a bioisostere for the carboxylate group and is frequently found in drug molecules due to its stability and ability to mimic the function of carboxylic acids in biological systems.

Synthesis Analysis

The synthesis of piperazine derivatives with a tetrazole ring can be achieved through various methods. For instance, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones were synthesized with excellent yields by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere . This method showcases the versatility of piperazine derivatives in undergoing substitution reactions to introduce various functional groups, including the tetrazole ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques. In the case of the synthesized compounds mentioned in the provided papers, spectral data such as FT-IR, 1H NMR, 13C NMR, and HSQC were used to characterize the substances . These techniques provide detailed information about the molecular framework and the substitution pattern on the piperazine ring and the tetrazole moiety.

Chemical Reactions Analysis

Piperazine derivatives can participate in a range of chemical reactions. For example, electrochemical synthesis based on the oxidation of piperazine derivatives in the presence of nucleophiles has been reported . The electrochemically generated p-quinone imine from the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone participates in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . This demonstrates the reactivity of piperazine derivatives under electrochemical conditions and their potential to form complex structures through nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. The presence of the tetrazole ring and other substituents like the phenylsulfonyl group can significantly affect the compound's solubility, stability, and reactivity. For instance, the synthesized tetrazole-piperazinesulfonamide hybrid compounds exhibited significant growth inhibitory activity against various cancer cell lines, indicating that the introduction of these functional groups can enhance the biological activity of the compound . The solubility and stability of these compounds are crucial for their potential use as pharmaceutical agents, and these properties are often optimized during the drug development process.

科学研究应用

疼痛管理

1-(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)乙酮因其在疼痛管理中的潜力而受到探索。J. Díaz 等人 (2020) 的一项研究调查了一系列化合物,包括 EST64454,该化合物的一种衍生物,作为治疗疼痛的 σ1 受体拮抗剂。该研究强调了其高溶解性和代谢稳定性,使其成为疼痛管理的有希望的候选者 (J. Díaz 等人,2020)。

抗菌剂

Z. Zaidi 等人 (2021) 的研究合成了 1-(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)乙酮的衍生物作为潜在的抗菌剂。这些化合物对各种微生物菌株表现出疗效,一些甚至优于传统药物 (Z. Zaidi 等人,2021)。

新型化合物的合成和表征

M. A. Bhat 等人 (2018) 的一项研究涉及合成含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物,这些衍生物源自该化合物。该研究重点关注这些化合物的有效合成和表征方法 (M. A. Bhat 等人,2018)。

抗菌、抗真菌和细胞毒活性

Lin-Ling Gan 等人 (2010) 合成了含唑的哌嗪衍生物,包括 1-(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)乙酮的变体。这些化合物表现出中等到显着的抗菌和抗真菌活性,其中一些对各种菌株表现出显着的抗菌功效 (Lin-Ling Gan 等人,2010)。

电化学合成

Amani 和 Nematollahi (2012) 报告了涉及 1-(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)乙酮衍生物氧化的电化学合成。本研究提出了一种合成芳基硫代苯并唑的新方法,为有机电化学领域做出了贡献 (A. Amani 和 D. Nematollahi,2012)。

未来方向

作用机制

Target of Action

The compound 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone primarily targets the Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes lead to a loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells .

Biochemical Pathways

The compound affects the PARP pathway, which is involved in the repair of DNA single-strand breaks . By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death . This is particularly effective in cancer cells, which have a high rate of DNA replication and are thus more susceptible to DNA damage .

Pharmacokinetics

The compound’s effectiveness against human breast cancer cells suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the compound’s action is a significant reduction in the viability of human breast cancer cells . Specifically, the compound was found to have an IC50 value of 18 µM, indicating that it can reduce cell viability by 50% at this concentration . This is achieved through the compound’s inhibition of PARP, leading to increased DNA damage and cell death .

属性

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKHTZCVYXIWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)